molecular formula C28H17Cl2N3O2S2 B11534753 N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(E)-(2,6-dichlorophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide

N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(E)-(2,6-dichlorophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide

Cat. No.: B11534753
M. Wt: 562.5 g/mol
InChI Key: SQOYWCDVSRGPNN-UHFFFAOYSA-N
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Description

N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(E)-(2,6-dichlorophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide is a complex organic compound that features a dibenzofuran core, a benzothiazole moiety, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(E)-(2,6-dichlorophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Dibenzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzothiazole Moiety: This step often involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Dichlorophenyl Group: This can be done via a nucleophilic substitution reaction, where the dichlorophenyl group is introduced using a suitable halide.

    Final Coupling: The final step involves coupling the dibenzofuran core with the benzothiazole moiety and the dichlorophenyl group under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group, leading to the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(E)-(2,6-dichlorophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(E)-(2,6-dichlorophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Signaling Pathways: Influencing cellular signaling pathways, such as those involved in oxidative stress or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(Dibenzo[B,D]furan-3-YL)-1-naphthamide
  • N-(Dibenzo[B,D]furan-3-YL)-2-aminobenzothiazole
  • N-(Dibenzo[B,D]furan-3-YL)-2-(dichlorophenyl)acetamide

Uniqueness

N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(E)-(2,6-dichlorophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide is unique due to its combination of a dibenzofuran core, a benzothiazole moiety, and a dichlorophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C28H17Cl2N3O2S2

Molecular Weight

562.5 g/mol

IUPAC Name

N-dibenzofuran-3-yl-2-[[6-[(2,6-dichlorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H17Cl2N3O2S2/c29-21-5-3-6-22(30)20(21)14-31-16-9-11-23-26(13-16)37-28(33-23)36-15-27(34)32-17-8-10-19-18-4-1-2-7-24(18)35-25(19)12-17/h1-14H,15H2,(H,32,34)

InChI Key

SQOYWCDVSRGPNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CSC4=NC5=C(S4)C=C(C=C5)N=CC6=C(C=CC=C6Cl)Cl

Origin of Product

United States

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